(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

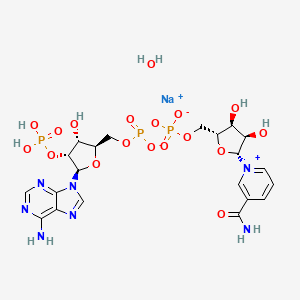

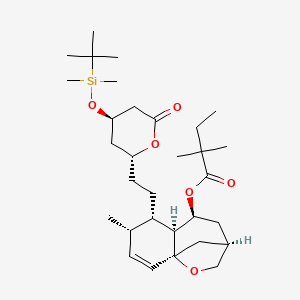

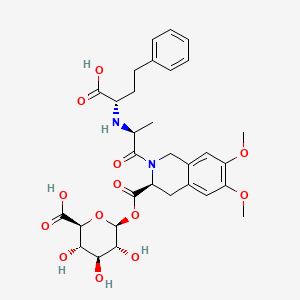

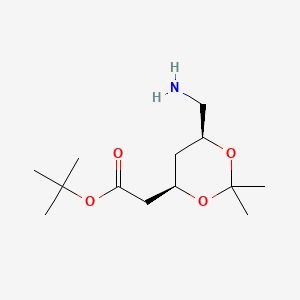

“(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C13H25NO4 . It is also known by other names such as “tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate” and “D-erythro-Hexonic acid,6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester” among others .

Molecular Structure Analysis

The compound has a molecular weight of 259.34 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1" . The canonical SMILES representation is “CC1(OC(CC(O1)CN)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCN)CC(=O)OC©©C)C" .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.17835828 g/mol . The topological polar surface area of the compound is 70.8 Ų .科学的研究の応用

Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of Atorvastatin, an effective HMG-CoA reductase inhibitor used for lowering cholesterol (Rádl, 2003).

Building Block for Hydroxypipecolate Derivatives : It serves as a useful building block in the preparation of 4-Hydroxypipecolate derivatives, which have significance in medicinal chemistry (Chaloin et al., 2008).

Synthesis of Chiral Compounds : The compound is involved in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals with specific enantiomeric properties (Snyder et al., 2003).

Cyclodimerization Reactions : It is used in cyclodimerization reactions, a process important in organic synthesis for creating complex molecular structures (Nesvadba et al., 2001).

Chiron Synthesis of Drug Side Chains : An improved process for chiron synthesis of the Atorvastatin side chain involves this compound, highlighting its role in the efficient production of drug components (Xiong et al., 2014).

Synthesis of Polyketides : The compound is used in the synthesis of polyketides, which are a class of secondary metabolites with diverse biological activities (Shklyaruck, 2015).

Synthesis of D-ribo-phytosphingosine : This compound is used in the synthesis of D-ribo-phytosphingosine, a compound with potential pharmaceutical applications (Lombardo et al., 2006).

Green Chemistry Applications : The compound finds use in green chemistry applications, as seen in the synthesis of Rosuvastatin intermediates via liquid-assisted Wittig reaction (Yan & Jiang, 2020).

Biomimetic Synthesis : It is involved in biomimetic syntheses of functionalized γ-resorcylates, illustrating its utility in mimicking biological synthesis processes (Blencowe & Barrett, 2014).

Synthesis of Enantiopure Compounds : The compound is useful in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, important in the development of stereoselective pharmaceuticals (Marin et al., 2004).

特性

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXYBVLMLBZQV-ZJUUUORDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652197 |

Source

|

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

853881-01-3 |

Source

|

| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)